2-Bromo-3',5'-dichloropropiophenone chemical structure and physical properties
2-Bromo-3',5'-dichloropropiophenone chemical structure and physical properties
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals focusing on the synthesis, physicochemical properties, and downstream applications of 2-Bromo-3',5'-dichloropropiophenone.
Executive Summary
In the landscape of neuropharmacology and monoamine reuptake inhibitor development, 2-Bromo-3',5'-dichloropropiophenone (also known as 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one) serves as a critical synthetic intermediate. Primarily recognized as a precursor in the development of 3,5-dichloro analogues of bupropion, this alpha-bromo ketone is essential for synthesizing compounds that target dopamine (DAT) and norepinephrine (NET) transporters[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the causality behind its synthesis, the physicochemical rationale for its reactivity, and provide field-proven, self-validating protocols for its utilization in drug development.
Chemical Identity & Physicochemical Profiling
Understanding the physical properties of this intermediate is crucial for optimizing downstream reactions, particularly regarding its solubility and electrophilic nature. Below is a consolidated physicochemical profile of the compound[2].
| Property | Value |
| Chemical Name | 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one |
| Common Synonyms | 2-Bromo-3',5'-dichloropropiophenone; Bupropion Impurity 14/15 |
| CAS Registry Number | 92821-91-5 |
| Molecular Formula | C9H7BrCl2O |
| Molecular Weight | 281.96 g/mol |
| Physical State | Pale yellow oil to low-melting solid |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, and diethyl ether; Insoluble in water |
| Reactivity Profile | Highly reactive electrophile (alpha-carbon); susceptible to nucleophilic substitution (S_N2) |
Mechanistic Synthesis & Upstream Pathways
The synthesis of 2-Bromo-3',5'-dichloropropiophenone is typically achieved via a two-step sequence starting from commercially available 3,5-dichlorobenzonitrile.
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Grignard Addition: The nitrile undergoes nucleophilic attack by ethylmagnesium bromide. Subsequent acidic hydrolysis of the intermediate imine yields 3,5-dichloropropiophenone[1].
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Alpha-Bromination: The propiophenone is subjected to electrophilic bromination at the alpha-carbon. This is classically performed using molecular bromine (Br₂) in a solvent system of dioxane and diethyl ether[3].
Fig 1. Synthetic pathway for 2-Bromo-3',5'-dichloropropiophenone.
Downstream Applications in Drug Development
The primary utility of 2-Bromo-3',5'-dichloropropiophenone lies in its role as an electrophilic scaffold for the synthesis of monoamine reuptake inhibitors. By varying the nucleophilic amine, researchers can generate diverse libraries of neuroactive compounds[1].
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N-Alkylation with tert-Butylamine: Yields 3,5-dichloro bupropion, a potent DAT/NET inhibitor[4].
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Amination & Cyclization: Reaction with 2-amino-2-methyl-1-propanol yields morpholinol analogues (hydroxybupropion derivatives), which are heavily studied as pharmacotherapies for smoking cessation and nicotine dependence[1].
Fig 2. Downstream synthesis of monoamine reuptake inhibitors.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols have been engineered to include mechanistic rationales and self-validating checkpoints.
Protocol A: Controlled Alpha-Bromination
This procedure details the conversion of 3,5-dichloropropiophenone to the target bromo ketone, adapted from established[3].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of 3,5-dichloropropiophenone in a 1:4 mixture of 1,4-dioxane and diethyl ether.
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Temperature Control: Chill the reaction vessel to 0–10 °C using an ice bath.
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Bromine Addition: Add 1.05 equivalents of molecular bromine (Br₂) dropwise over 30 minutes.
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Reaction: Remove the ice bath and stir at ambient temperature until the red color of the bromine completely dissipates (typically 2–3 hours).
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Workup: Quench with water, extract the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.
Causality & Mechanistic Rationale: Why use a dioxane/ether mixture instead of pure DCM? Dioxane acts as a Lewis base, complexing with molecular bromine to form dioxane dibromide in situ. This creates a mild, controlled release of electrophilic bromine, which prevents runaway exothermic reactions and heavily suppresses the formation of unwanted di-brominated byproducts.
Self-Validation Checkpoint (¹H NMR): This reaction is inherently self-validating via ¹H NMR spectroscopy.
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Starting Material: The alpha-protons of the propiophenone appear as a quartet (CH₂ adjacent to CH₃), while the methyl group is a triplet .
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Product: Upon successful bromination, the splitting pattern fundamentally shifts. The newly formed methine proton (CH-Br) will appear as a downfield quartet (~5.2 ppm), and the adjacent methyl group will collapse into a doublet (~1.8 ppm). If you see a triplet/quartet pattern in your product, the reaction failed.
Protocol B: Sterically Hindered Amination
This protocol describes the downstream conversion of the bromo ketone into a 3,5-dichloro bupropion analogue using tert-butylamine[4].
Step-by-Step Methodology:
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Preparation: Transfer 1.0 equivalent of 2-Bromo-3',5'-dichloropropiophenone into a heavy-walled sealable reaction tube.
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Solvent/Reagent: Add a 10-fold molar excess of tert-butylamine (no additional solvent is strictly necessary, though a minimal amount of NMP or DCM can be used).
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Sealed Heating: Seal the tube tightly and submerge it in an oil bath pre-heated to 65 °C for 24 hours.
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Workup: Cool to room temperature, vent carefully, and remove excess tert-butylamine via positive nitrogen flow or rotary evaporation.
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Isolation: Dissolve the residue in ethyl acetate and extract with 1M HCl. Discard the organic layer. Basify the aqueous layer with 1M NaOH to pH 10, and extract the free base product back into fresh ethyl acetate.
Causality & Mechanistic Rationale: Why use a sealed tube? The nucleophilic substitution (S_N2) of a secondary alpha-bromo ketone with a highly bulky nucleophile like tert-butylamine is sterically hindered and kinetically slow. It requires sustained heating at 65 °C to drive the reaction forward. However, tert-butylamine has a boiling point of ~44 °C. A sealed tube is mandatory to maintain the reagent in the liquid phase at the required activation temperature[4].
Self-Validation Checkpoint (Acid-Base Partitioning): This workup protocol is a self-validating purification system. The starting bromo ketone is neutral, while the desired product is a basic amine. During the 1M HCl extraction, only the successfully aminated product protonates and migrates into the aqueous layer. Any unreacted starting material remains trapped in the discarded organic layer, ensuring that the final basified extract contains exclusively the target API analogue.
References
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Bupropion-impurities (Product Catalog & Specifications) Source: Pharmaffiliates URL:[Link]
- US Patent 4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives Source: Google Patents URL
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Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation Source: Journal of Medicinal Chemistry / PMC (NIH) URL:[Link]
- WO Patent 2010121022A1 - Monoamine reuptake inhibitors Source: Google Patents URL
Sources
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives - Google Patents [patents.google.com]
- 4. WO2010121022A1 - Monoamine reuptake inhibitors - Google Patents [patents.google.com]
